molecular formula C5H2BrClOS B1615861 4-Bromothiophene-3-carbonyl chloride CAS No. 72899-51-5

4-Bromothiophene-3-carbonyl chloride

Cat. No. B1615861
CAS RN: 72899-51-5
M. Wt: 225.49 g/mol
InChI Key: RAEMKVHFZZHQSI-UHFFFAOYSA-N
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Description

4-Bromothiophene-3-carbonyl chloride is an important organic compound that plays a vital role in pharmaceutical and chemical industries. It is used in the dehalogenation and hydrogenation of halogenated heteroatom aldehydes .


Synthesis Analysis

The synthesis of thiophene derivatives involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . 4-Bromo-3-methylthiophene-2-carbonyl chloride was required as an intermediate for the synthesis of an insecticide .


Molecular Structure Analysis

The molecular formula of 4-Bromothiophene-3-carbonyl chloride is C5H2BrClOS . Its molecular weight is 225.49 g/mol .


Chemical Reactions Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Physical And Chemical Properties Analysis

The density of 4-Bromothiophene-3-carbonyl chloride is 1.855g/cm3 . It has a boiling point of 251.1ºC at 760 mmHg and a melting point of 67.5-69ºC .

Scientific Research Applications

Proteomics Research

4-Bromothiophene-3-carbonyl chloride: is utilized in proteomics research as a specialty chemical . Its reactive nature allows for the modification of proteins, which can be crucial for understanding protein structure, function, and interactions. This compound can be used to label or cross-link proteins, aiding in the identification of protein complexes and the mapping of interaction networks within the cell.

Synthesis of Organic Semiconductors

Thiophene derivatives, including 4-Bromothiophene-3-carbonyl chloride , play a significant role in the development of organic semiconductors . These materials are essential for creating flexible, lightweight, and cost-effective electronic devices. The bromine atom in the compound provides a reactive site for further chemical modifications, enabling the synthesis of various thiophene-based polymers with tailored electronic properties.

Fabrication of Organic Field-Effect Transistors (OFETs)

The compound is also instrumental in the synthesis of thiophene-based conjugated polymers used in OFETs . OFETs are a type of transistor that uses an organic semiconductor in its channel. These devices are key components in flexible displays and sensors, and 4-Bromothiophene-3-carbonyl chloride contributes to the advancement of this technology through its role in polymer synthesis.

Development of Organic Light-Emitting Diodes (OLEDs)

In the OLED sector, thiophene derivatives are used to create light-emitting polymers . 4-Bromothiophene-3-carbonyl chloride can be a precursor in the synthesis of such polymers, which are critical for producing high-quality, energy-efficient display and lighting solutions. OLEDs are known for their superior color quality and flexibility, making them ideal for next-generation screens.

Medicinal Chemistry

This compound is a building block in medicinal chemistry, where it’s used to synthesize molecules with various pharmacological properties . Thiophene derivatives exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The versatility of 4-Bromothiophene-3-carbonyl chloride allows researchers to develop new drugs with potential therapeutic applications.

Corrosion Inhibition

In industrial chemistry, thiophene compounds are known to act as corrosion inhibitors . 4-Bromothiophene-3-carbonyl chloride can be incorporated into coatings or additives to protect metals from corrosion, thereby extending the life of machinery and infrastructure. Its effectiveness in this application stems from its ability to form a protective layer on metal surfaces.

Safety and Hazards

4-Bromothiophene-3-carbonyl chloride is considered hazardous . It causes severe skin burns and eye damage . The safety data sheet advises not to breathe dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling .

Future Directions

4-Bromothiophene-3-carbonyl chloride is a specialty product for proteomics research applications . It is expected to continue playing a vital role in pharmaceutical and chemical industries.

Mechanism of Action

Target of Action

It is known to be used as an intermediate in the synthesis of various organic compounds .

Mode of Action

4-Bromothiophene-3-carbonyl chloride is a reactive compound that can participate in various chemical reactions. For instance, it can be used in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . In these reactions, 4-Bromothiophene-3-carbonyl chloride can act as an electrophile, reacting with organoboron reagents in the presence of a palladium catalyst .

Pharmacokinetics

It is a solid compound with a melting point of 67.5-69°C and a predicted boiling point of 251.12°C at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, but further studies would be needed to confirm this.

Result of Action

As a chemical intermediate, the results of 4-Bromothiophene-3-carbonyl chloride’s action are dependent on the specific reactions it is used in. In the context of Suzuki–Miyaura cross-coupling reactions, it can help form new carbon–carbon bonds, enabling the synthesis of complex organic compounds .

properties

IUPAC Name

4-bromothiophene-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClOS/c6-4-2-9-1-3(4)5(7)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEMKVHFZZHQSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345589
Record name 4-bromothiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromothiophene-3-carbonyl chloride

CAS RN

72899-51-5
Record name 4-bromothiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 72899-51-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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